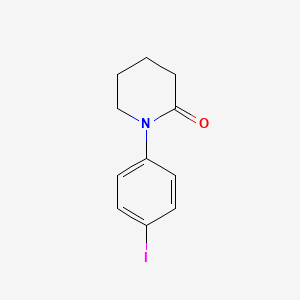

1-(4-Iodophenyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-iodophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDSTJMVOOOYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625158 | |

| Record name | 1-(4-Iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385425-15-0 | |

| Record name | 1-(4-Iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Iodophenyl)piperidin-2-one CAS number 385425-15-0

An In-Depth Technical Guide to 1-(4-Iodophenyl)piperidin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 385425-15-0) is a pivotal chemical intermediate whose value is anchored in its unique bifunctional architecture: a cyclic lactam (piperidin-2-one) and a reactive iodinated aromatic ring. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and critical applications. We delve into the mechanistic rationale behind its synthesis and explore its utility as a versatile building block, particularly in the realm of palladium- and copper-catalyzed cross-coupling reactions. Its documented role as a precursor to high-value active pharmaceutical ingredients (APIs) such as Lurasidone and Apixaban-related compounds, as well as agrochemicals, underscores its significance in modern synthetic chemistry.[1][2][3][4][5] This document serves as a key resource for chemists and pharmacologists seeking to leverage this compound in their research and development pipelines.

Physicochemical and Structural Properties

This compound is typically a white to off-white crystalline powder.[2][6] Its core structure, confirmed by various spectroscopic methods, provides the foundation for its chemical reactivity and utility. The key physical and chemical identifiers are summarized below for quick reference.

Table 1: Core Properties and Identifiers of this compound

| Property | Value | Source(s) |

| CAS Number | 385425-15-0 | [1][2][7][8] |

| Molecular Formula | C₁₁H₁₂INO | [2][7][8] |

| Molecular Weight | 301.12 g/mol | [1][7][8][9] |

| Appearance | White to off-white solid/crystalline powder | [2][6] |

| Melting Point | 108-110°C or 168-170°C | [2][6] |

| Boiling Point | 446.1±28.0 °C (Predicted) | [8][10] |

| Density | 1.670 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in most organic solvents (methanol, ethanol, chloroform) | [2] |

| IUPAC Name | This compound | [7] |

| SMILES | C1CCN(C(=O)C1)C2=CC=C(C=C2)I | [6][7][11] |

| InChIKey | OYDSTJMVOOOYDW-UHFFFAOYSA-N | [7][9][11] |

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is an excellent case study in modern amide bond formation and intramolecular cyclization. A prevalent and efficient method involves a two-step, one-pot reaction starting from commercially available 4-iodoaniline and 5-bromovaleryl chloride.[6]

Detailed Synthesis Protocol

This protocol describes the acylation of 4-iodoaniline followed by a base-mediated intramolecular N-alkylation to form the lactam ring.

Step 1: Acylation of 4-Iodoaniline

-

Under a nitrogen atmosphere, dissolve 4-iodoaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a non-nucleophilic organic base, such as triethylamine (2.2 eq), to the solution. The purpose of the base is to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product.

-

Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and prevent potential side reactions.

-

Slowly add a solution of 5-bromovaleryl chloride (1.2 eq) in THF dropwise over 30 minutes. The slow addition maintains temperature control.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 16 hours to ensure the completion of the acylation.

Step 2: Intramolecular Cyclization 6. Cool the reaction mixture back to 0°C. 7. Slowly add a strong, non-nucleophilic base, such as potassium tert-butoxide (3.0 eq), in portions. The steric bulk of the tert-butoxide favors the deprotonation of the amide nitrogen over competing side reactions. This deprotonation generates a highly nucleophilic amide anion. 8. The generated anion then undergoes an intramolecular S_N2 reaction, displacing the bromide on the alkyl chain to form the six-membered piperidinone ring. 9. After the addition of the base, the reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification 10. Upon completion, remove the solvent under reduced pressure. 11. Acidify the residue to a pH of 2.0 with 3N HCl and extract the product into an organic solvent like ethyl acetate (3 x volumes). 12. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. 13. Purify the crude solid by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure this compound as an off-white solid.[6] A yield of 48.5% has been reported for this procedure.[6]

Synthesis Workflow Diagram

References

- 1. 1-(4-Iodophenyl)-2-piperidinone_TargetMol [targetmol.com]

- 2. nbinno.com [nbinno.com]

- 3. 385425-15-0 | this compound | Apixaban Related | Ambeed.com [ambeed.com]

- 4. 1-(4-Iodophenyl)-2-piperidinone | CBI AxonTracker [cbi-tmhs.org]

- 5. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE|385425-15-0-沧å·æ©ç§å»è¯ç§ææéå ¬å¸ [enkepharma.com]

- 6. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE | 385425-15-0 [chemicalbook.com]

- 7. This compound | C11H12INO | CID 22352232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE CAS#: 385425-15-0 [amp.chemicalbook.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. 1-(4-Iodophenyl)-2-piperidinone,385425-15-0-Amadis Chemical [amadischem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

physicochemical properties of 1-(4-Iodophenyl)piperidin-2-one

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Iodophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in the synthesis of various pharmaceuticals.[1] Its molecular architecture, featuring a piperidinone ring coupled with an iodophenyl group, makes it highly valuable in medicinal chemistry, particularly for constructing complex active pharmaceutical ingredients (APIs) through metal-catalyzed cross-coupling reactions. This guide offers a comprehensive analysis of its core physicochemical properties, providing the foundational data and experimental insights necessary for its effective application in research and development. We will delve into its chemical identity, spectroscopic profile, and solubility, while also addressing inconsistencies in reported data and providing robust experimental protocols for its characterization.

Introduction: A Key Intermediate in Modern Drug Synthesis

The strategic importance of this compound lies in its utility as a precursor for a range of therapeutic agents, including antipsychotics and antidepressants.[1] The presence of an iodine atom on the phenyl ring serves as a highly efficient functional handle for introducing molecular complexity. This is because iodine is an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating new carbon-carbon bonds. A thorough understanding of its physicochemical properties is therefore not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring purity, and developing stable formulations in the drug development pipeline.

Chemical Identity and Structure

The unambiguous identification of a compound is the cornerstone of all subsequent scientific investigation. This compound is identified by the following key descriptors.

-

IUPAC Name: this compound[2]

-

Synonyms: 1-(4-Iodophenyl)-2-piperidinone, 1-(4-iodo-phenyl)-piperidin-2-one[2][5][6]

The molecule's structure consists of a saturated six-membered lactam (piperidin-2-one) ring where the nitrogen atom is substituted with a 4-iodophenyl group.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical and chemical attributes of a substance dictate its behavior in both reactive and formulation environments. The known properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 301.12 g/mol | [4][5][7] |

| Appearance | Off-white solid / White to off-white crystalline powder | [1][4][8] |

| Melting Point | 108-110°C or 168-170°C | [1][4][8] |

| Boiling Point (Predicted) | 446.1 ± 28.0 °C | [7][8][9] |

| Density (Predicted) | 1.670 g/cm³ | [7][8][9] |

| Purity | Typically ≥98% | [6] |

| Storage | Sealed in dry conditions, room temperature, keep in dark place | [6][8][9] |

Discussion of Melting Point Discrepancy

A notable point of concern is the significant discrepancy in the reported melting point, with values of 108-110°C and 168-170°C cited in the literature.[1][4] This variance is unlikely to be a simple measurement error and points to more fundamental differences.

-

Polymorphism: The existence of different crystalline forms (polymorphs) is a common cause of varying melting points. Each polymorph has a unique crystal lattice arrangement, resulting in different thermodynamic properties.

-

Purity: The presence of impurities, such as residual starting materials (e.g., 4-iodoaniline) or reaction by-products, can significantly depress and broaden the melting point range.[8] The lower range (108-110°C) may correspond to a less pure sample or a specific polymorph, while the higher range (168-170°C) could represent a more thermodynamically stable polymorph or a higher purity sample.

Expert Insight: For regulatory and process development purposes, it is critical to resolve this ambiguity. Characterization using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Hot-Stage Microscopy is essential to identify and control the crystalline form of the material being used.

Solubility Profile

The compound is reported to be soluble in most organic solvents, including methanol, ethanol, and chloroform.[1] This behavior is consistent with its molecular structure, which contains both polar (the lactam group) and nonpolar (the iodophenyl group) regions. For in-vivo studies, formulations have been prepared using co-solvents such as DMSO, PEG300, and Tween 80, indicating its solubility in these systems is sufficient for creating dosing solutions.[5]

Spectroscopic Profile

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and integrity.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals that align perfectly with the compound's structure.[4]

-

δ 7.70 (d, J = 8.4 Hz, 2H): Two protons on the phenyl ring adjacent to the iodine atom.

-

δ 7.02 (d, J = 8.4 Hz, 2H): Two protons on the phenyl ring adjacent to the nitrogen atom.

-

δ 3.62 (t, J = 5.2 Hz, 2H): The two protons of the piperidinone ring attached to the nitrogen (position 6).

-

δ 2.55 (t, J = 6.2 Hz, 2H): The two protons adjacent to the carbonyl group (position 3).

-

δ 1.93-1.95 (m, 4H): The remaining four protons of the piperidinone ring (positions 4 and 5).[4]

-

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum displays key functional group absorptions.[4]

-

1634 cm⁻¹: A strong absorption characteristic of the C=O (amide I) stretching of the lactam ring.

-

2936, 2864 cm⁻¹: C-H stretching vibrations of the aliphatic portions of the piperidinone ring.

-

1482 cm⁻¹: C=C stretching within the aromatic ring.

-

819 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the phenyl ring.[4]

-

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.[4]

-

m/z 302 (M+1): This corresponds to the protonated molecule [C₁₁H₁₂INO + H]⁺, consistent with a molecular weight of 301.12 g/mol .[4]

-

Experimental Protocols for Characterization

To ensure reproducibility and accuracy, standardized analytical methods are crucial. Below is a protocol for determining the thermal properties of this compound using Differential Scanning Calorimetry (DSC), a technique that can help clarify the melting point discrepancy.

Protocol: Melting Point and Thermal Profile by DSC

Objective: To precisely determine the melting point (onset and peak) and to screen for potential polymorphic transitions.

Methodology Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is highly sensitive to thermal events like melting and solid-state transitions, making it superior to traditional melting point apparatus for characterizing crystalline materials. A controlled heating rate ensures thermal equilibrium and reproducible results.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Sealing: Crimp the pan with an aluminum lid. This prevents sample loss due to sublimation and ensures uniform heat transfer.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min. A 10°C/min rate is standard and provides a good balance between resolution and sensitivity.

-

Hold at 200°C for 2 minutes to ensure complete melting.

-

Cool the sample back to 25°C at a rate of 20°C/min.

-

-

Data Analysis: Analyze the resulting thermogram. The melting event will appear as an endothermic peak.

-

Onset Temperature: The temperature at which the melting process begins. This is often reported as the official melting point.

-

Peak Temperature: The temperature at which the heat flow is at its maximum.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, which quantifies the energy required to melt the sample.

-

Caption: Workflow for DSC analysis of this compound.

Synthesis and Purity Considerations

The most commonly cited synthesis route involves the reaction of 4-iodoaniline with 5-bromovaleryl chloride, followed by an intramolecular cyclization facilitated by a base like potassium tert-butoxide.[4][8]

Key Reaction Steps:

-

Acylation of 4-iodoaniline with 5-bromovaleryl chloride.

-

Base-mediated intramolecular cyclization to form the piperidinone ring.[4][8]

Implications for Purity:

-

Starting Materials: Unreacted 4-iodoaniline or 5-bromovaleryl chloride could be present in the final product.

-

By-products: Incomplete cyclization or intermolecular side reactions could lead to oligomeric impurities.

The presence of these impurities can directly impact the physicochemical properties, particularly the melting point and spectroscopic profile. Therefore, purification, typically by silica gel column chromatography, is a critical final step to obtain a high-purity material suitable for pharmaceutical development.[4]

Conclusion

This compound is a well-characterized intermediate with defined spectroscopic and physical properties. However, professionals using this compound must be acutely aware of the significant discrepancy in the reported melting point, which likely stems from polymorphism or varying levels of purity. This guide underscores the necessity of rigorous in-house characterization using validated methods like DSC to ensure material consistency. The data and protocols provided herein serve as a robust foundation for scientists and researchers to confidently integrate this valuable building block into their drug discovery and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C11H12INO | CID 22352232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE - Safety Data Sheet [chemicalbook.com]

- 4. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE | 385425-15-0 [chemicalbook.com]

- 5. 1-(4-Iodophenyl)-2-piperidinone_TargetMol [targetmol.com]

- 6. This compound | 385425-15-0 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE CAS#: 385425-15-0 [amp.chemicalbook.com]

- 9. This compound , 98% , 385425-15-0 - CookeChem [cookechem.com]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 1-(4-Iodophenyl)piperidin-2-one

Introduction: Elucidating the Molecular Identity

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is a foundational pillar of success. Pharmaceutical intermediates, such as 1-(4-Iodophenyl)piperidin-2-one, form the crucial building blocks for a wide array of active pharmaceutical ingredients (APIs)[1][2]. This compound, with the molecular formula C₁₁H₁₂INO and a molecular weight of 301.12 g/mol , is integral to the synthesis of complex therapeutic agents[3][4]. Its purity, identity, and structural integrity must be unequivocally established to ensure the safety and efficacy of the final drug product.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound. Moving beyond a simple recitation of data, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind the spectral features. We will explore the synergy between Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to construct a comprehensive and validated molecular portrait. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms[5][6]. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

The Causality of Experimental Choices

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic molecules due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak in both ¹H and ¹³C spectra[3]. A field strength of 400 MHz for the ¹H NMR provides sufficient resolution to resolve coupling patterns clearly, which is critical for assigning the protons on the piperidinone ring[3]. Tetramethylsilane (TMS) is used as the internal standard, providing a universal reference point (0 ppm) for chemical shifts[6]. For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom, which simplifies interpretation by removing C-H coupling[7].

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain signals for all carbons, especially quaternary ones[2].

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Data Presentation and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.70 | Doublet (d) | 2H | 8.4 | Ar-H (ortho to Iodine) |

| 7.02 | Doublet (d) | 2H | 8.4 | Ar-H (ortho to Nitrogen) |

| 3.62 | Triplet (t) | 2H | 5.2 | -N-CH₂- (C6-H₂) |

| 2.55 | Triplet (t) | 2H | 6.2 | -CH₂-C=O (C3-H₂) |

| 1.93-1.95 | Multiplet (m) | 4H | - | -CH₂-CH₂- (C4-H₂, C5-H₂) |

Interpretation:

-

Aromatic Region (7.0-8.0 ppm): The spectrum displays a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The two doublets at 7.70 ppm and 7.02 ppm, each integrating to two protons, confirm this substitution pattern[3]. The downfield shift of the doublet at 7.70 ppm is attributed to the deshielding effect of the electronegative iodine atom on the ortho protons. Conversely, the upfield doublet at 7.02 ppm corresponds to the protons ortho to the nitrogen atom of the piperidinone ring[4]. The coupling constant of 8.4 Hz is typical for ortho-coupling in a benzene ring.

-

Piperidinone Ring (1.5-4.0 ppm): The aliphatic region reveals the signals for the piperidinone ring protons. The triplet at 3.62 ppm is assigned to the methylene protons adjacent to the nitrogen (C6-H₂), as nitrogen's electronegativity causes a downfield shift[3]. The triplet at 2.55 ppm corresponds to the methylene protons adjacent to the carbonyl group (C3-H₂), which are also deshielded[3][4]. The complex multiplet integrating to four protons between 1.93-1.95 ppm represents the two remaining methylene groups (C4-H₂ and C5-H₂) in the ring[3]. The observed multiplicities (triplets) arise from coupling with adjacent methylene protons.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~170 | C=O (C2) | Typical chemical shift for an amide carbonyl carbon. |

| ~142 | Ar-C (ipso to N) | The nitrogen atom strongly influences the attached aromatic carbon. |

| ~138 | Ar-C (ortho to I) | The iodine atom has a significant deshielding effect on the ortho carbons. Based on 4-iodoaniline data (137.9 ppm)[9]. |

| ~129 | Ar-C (ortho to N) | Expected shift for aromatic carbons adjacent to the nitrogen-substituted carbon. |

| ~90 | Ar-C (ipso to I) | The "heavy atom effect" of iodine causes a significant upfield shift for the carbon it is directly attached to. Based on 4-iodoaniline data (79.4 ppm)[9]. |

| ~51 | -N-CH₂- (C6) | Carbon adjacent to nitrogen in a piperidine ring is typically found in this region[12]. |

| ~32 | -CH₂-C=O (C3) | Carbon adjacent to the carbonyl group. |

| ~23 | -CH₂- (C5) | Aliphatic carbon beta to the nitrogen. |

| ~21 | -CH₂- (C4) | Aliphatic carbon beta to the carbonyl. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[13].

The Causality of Experimental Choices

The KBr (potassium bromide) pellet method is a common technique for analyzing solid samples[3]. The sample is ground with dry KBr powder and pressed into a transparent disk. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and does not contribute interfering peaks. This method provides a high-quality spectrum representative of the compound in its solid state.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.

Data Presentation and Interpretation

The IR spectrum of this compound shows several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3049 | Medium | Aromatic C-H Stretch |

| 2936, 2864 | Medium | Aliphatic C-H Stretch |

| 1634 | Strong | Amide C=O Stretch (Amide I band) |

| 1576, 1482 | Medium-Strong | Aromatic C=C Stretch |

| 1000 | Strong | C-I Stretch |

| 819 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Interpretation:

-

C=O Stretch: The most prominent and diagnostic peak in the spectrum is the strong absorption at 1634 cm⁻¹[3]. This is characteristic of the carbonyl (C=O) stretching vibration of a tertiary amide within a six-membered ring (a lactam). The position is slightly lower than a typical acyclic amide due to ring strain.

-

C-H Stretches: The bands at 2936 and 2864 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the piperidinone ring[3][14]. The weaker band at 3049 cm⁻¹ is characteristic of C-H stretching in the aromatic ring[3].

-

Aromatic Region: The absorptions at 1576 and 1482 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring[3]. The strong band at 819 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring[3].

-

C-I Stretch: The presence of the carbon-iodine bond is confirmed by the strong absorption at 1000 cm⁻¹[3].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure[15][16].

The Causality of Experimental Choices

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like this compound[3][17]. It typically produces the protonated molecular ion, [M+H]⁺, with minimal fragmentation in the source. This allows for the unambiguous determination of the molecular weight[18][19]. Analysis in positive ion mode is chosen because the nitrogen atom in the piperidinone ring can be readily protonated.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Introduce the sample solution into an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) via direct infusion or through an HPLC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. A full scan over a relevant m/z range (e.g., 100-500) will detect the molecular ion.

-

Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion (m/z 302) can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Data Presentation and Interpretation

| Ion (m/z) | Identity |

| 302 | [M+H]⁺ |

Interpretation:

The ESI mass spectrum shows a prominent peak at m/z 302, which corresponds to the protonated molecular ion [M+H]⁺ (calculated for C₁₁H₁₃INO⁺: 302.00)[3]. This confirms the molecular weight of the compound as 301.12 g/mol .

Proposed Fragmentation Pathway:

Tandem MS/MS analysis would provide further structural confirmation. A logical fragmentation pathway would involve cleavages characteristic of amide and aromatic systems.

Figure 2: A plausible ESI-MS/MS fragmentation pathway for this compound.

Conclusion: A Validated Spectroscopic Identity

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The ¹H NMR precisely maps the proton environments, confirming the 1,4-disubstituted aromatic ring and the piperidinone structure. IR spectroscopy validates the presence of key functional groups, notably the lactam carbonyl and the para-substituted aromatic ring. Mass spectrometry confirms the correct molecular weight. This comprehensive spectroscopic blueprint serves as a reliable reference for quality control, reaction monitoring, and regulatory submissions in the pharmaceutical industry, ensuring the integrity of this vital chemical intermediate.

References

- 1. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. This compound | C11H12INO | CID 22352232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. rsc.org [rsc.org]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. 4-Iodoaniline(540-37-4) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 2-Piperidone(675-20-7) 13C NMR spectrum [chemicalbook.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 19. matestlabs.com [matestlabs.com]

A Technical Guide to the Molecular Structure of 1-(4-Iodophenyl)piperidin-2-one

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-(4-Iodophenyl)piperidin-2-one, a key heterocyclic scaffold in synthetic and medicinal chemistry. The document delineates a robust synthetic protocol for its preparation and employs a multi-technique approach for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The definitive solid-state conformation and supramolecular assembly are discussed through the lens of X-ray crystallography. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the compound's synthesis, characterization, and key structural features that are critical for rational drug design and materials science.

Introduction

The piperidinone ring is a privileged scaffold found in numerous natural products and pharmaceutically active compounds, valued for its conformational pre-organization and synthetic versatility.[1] When N-arylated, particularly with a halogenated phenyl group, these lactams become powerful building blocks for more complex molecular architectures. This compound (Figure 1) is a notable example, serving as a versatile intermediate in organic synthesis.[2][3] The presence of the iodine atom at the para-position of the phenyl ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of molecular diversity.[4]

A precise understanding of the three-dimensional structure of this molecule is paramount for predicting its reactivity, understanding its interaction with biological targets, and controlling its solid-state properties. This guide details the synthesis and comprehensive structural analysis of this compound.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₁H₁₂INO[5]

Molecular Weight: 301.12 g/mol [5]

Synthesis and Purification

The synthesis of N-aryl lactams like this compound can be achieved through several methods, with the most common being the intramolecular cyclization of a linear precursor. This approach offers high yields and excellent purity. The causality behind this specific protocol lies in its two-step, one-pot efficiency: an initial acylation followed by a base-mediated intramolecular nucleophilic substitution.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.[5]

-

Reaction Setup: To a solution of 4-iodoaniline (30.0 g, 137.0 mmol) in tetrahydrofuran (THF, 800 mL) under a nitrogen atmosphere, add triethylamine (31.1 g, 307.4 mmol).

-

Acylation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 5-bromovaleryl chloride (32.7 g, 163.9 mmol) in THF (200 mL) dropwise over 30 minutes. The choice of 5-bromovaleryl chloride provides the necessary five-carbon chain and a leaving group (bromide) for the subsequent cyclization.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Cyclization: Cool the mixture back to 0°C and slowly add potassium tert-butoxide (46.0 g, 410.0 mmol) in portions. Potassium tert-butoxide is a strong, non-nucleophilic base, which is critical for deprotonating the amide nitrogen to initiate the intramolecular cyclization without competing side reactions.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Adjust the pH to ~2 with 3N HCl and extract the product with ethyl acetate (3 x 500 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (0-100%) to yield this compound as an off-white solid (yield: 48.5%).[5]

-

Crystallization for X-ray Analysis: High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethanol or ethyl acetate/hexane.[6] The choice of solvent is crucial for obtaining well-ordered crystals.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the foundational evidence for the molecular structure, confirming atomic connectivity and the presence of key functional groups before proceeding to more definitive crystallographic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.

Table 1: ¹H and ¹³C NMR Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) - Predicted | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | 7.70 (d, J=8.4 Hz, 2H)[5] | H-Ar (ortho to I) | 170.1 | C=O (Amide) | | 7.02 (d, J=8.4 Hz, 2H)[5] | H-Ar (ortho to N) | 140.5 | C-Ar (ipso-N) | | 3.62 (t, J=5.2 Hz, 2H)[5] | N-CH₂ (C6) | 138.2 | C-Ar (ortho to I) | | 2.55 (t, J=6.2 Hz, 2H)[5] | CO-CH₂ (C2) | 128.9 | C-Ar (ortho to N) | | 1.93-1.95 (m, 4H)[5] | -CH₂CH₂- (C3, C4) | 90.1 | C-Ar (ipso-I) | | | | 51.5 | N-CH₂ (C6) | | | | 32.7 | CO-CH₂ (C2) | | | | 23.1 | -CH₂- (C4) | | | | 21.3 | -CH₂- (C3) |

The characteristic AA'BB' splitting pattern in the ¹H NMR aromatic region (7.70 and 7.02 ppm) confirms the 1,4-disubstitution on the phenyl ring. The triplet signals at 3.62 and 2.55 ppm correspond to the methylene groups adjacent to the nitrogen and carbonyl, respectively, confirming the piperidinone ring structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

-

IR (KBr) ν (cm⁻¹): 1634 (C=O, Amide I band), 1576, 1482 (C=C, Aromatic), 2936, 2864 (C-H, Aliphatic), 1000 (C-I stretch).[5]

The strong absorption at 1634 cm⁻¹ is a hallmark of the lactam carbonyl group. The frequency is slightly lower than a typical ketone due to the resonance delocalization of the nitrogen lone pair.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

MS (ESI+): m/z 302 [M+H]⁺.[5]

The calculated monoisotopic mass for C₁₁H₁₂INO is 300.996 Da, consistent with the observed mass-to-charge ratio.[7] The characteristic isotopic pattern of iodine would also be observable in a high-resolution spectrum.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods define connectivity, only single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific public crystal structure for this compound was not identified in the initial search, the following discussion is based on well-established principles and data from closely related piperidinone derivatives.[8][9]

Crystal Data and Molecular Conformation

Piperidinone rings typically adopt a chair or a distorted boat/half-chair conformation.[8] The conformation is influenced by the hybridization state of the atoms in the ring and the steric bulk of substituents. For this compound, the presence of the sp²-hybridized carbonyl carbon and amide nitrogen often leads to a deviation from an ideal chair conformation. The piperidinone ring is expected to adopt a conformation that minimizes steric hindrance between the aryl substituent and the ring protons.

Supramolecular Interactions: The Role of the Iodine Atom

In the solid state, the arrangement of molecules is governed by intermolecular forces. For this compound, several key interactions are anticipated, which are crucial for crystal packing.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the axial or equatorial protons of the piperidinone ring and the carbonyl oxygen of a neighboring molecule are common packing motifs in such structures.[8]

-

Halogen Bonding: The iodine atom is a potent halogen bond donor. The electropositive region on the iodine atom (the σ-hole) can form a directional, non-covalent interaction with a Lewis basic site, such as the carbonyl oxygen of an adjacent molecule (I···O).[10][11][12] This interaction can be a dominant force in the crystal packing of iodinated aromatic compounds.

-

π-π Stacking: The electron-rich iodophenyl rings can engage in offset π-π stacking interactions, further stabilizing the crystal lattice.[11]

Intermolecular Interactions Diagram

Caption: Conceptual diagram of potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has detailed the synthesis and comprehensive structural characterization of this compound. The synthetic protocol provides a reliable route to this valuable intermediate. Spectroscopic analyses (NMR, IR, MS) collectively confirm the covalent structure of the molecule. The definitive solid-state structure, governed by a combination of weak hydrogen bonds, π-π stacking, and critically, halogen bonding involving the iodine atom, dictates its crystal packing. These structural insights are fundamental for scientists leveraging this molecule in medicinal chemistry, catalysis, and materials science, enabling a more rational approach to the design of novel compounds and materials.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. 1-(4-Iodophenyl)-2-piperidinone_TargetMol [targetmol.com]

- 3. nbinno.com [nbinno.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE | 385425-15-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C11H12INO | CID 22352232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Isomeric N-(iodophenyl)nitrophthalimides: interplay of C-H...O hydrogen bonds, iodo...nitro and iodo...carbonyl interactions, and aromatic pi...pi stacking interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Iodophenyl)piperidin-2-one: Melting and Boiling Point Analysis

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the melting and boiling points of 1-(4-Iodophenyl)piperidin-2-one (CAS No: 385425-15-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document synthesizes available experimental data, discusses significant discrepancies in reported values, and outlines authoritative methodologies for their determination. We delve into the causality behind experimental choices and the rationale for employing computational predictions for thermally sensitive compounds. The guide includes detailed protocols for experimental verification and visual workflows to ensure clarity and reproducibility, serving as an essential resource for professionals requiring accurate physicochemical data for process development, quality control, and formulation.

Introduction

Chemical Identity and Significance

This compound is a heterocyclic organic compound recognized as a versatile building block in modern synthetic chemistry.[1] Its structure, featuring a piperidinone ring attached to an iodophenyl group, makes it a valuable precursor for creating more complex molecules through cross-coupling reactions. It is typically supplied as a white to off-white or light-yellow crystalline powder.[1][2]

This compound serves as a critical pharmaceutical intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs).[3][4] Notably, it is a key component in the manufacturing of drugs such as the antipsychotic lurasidone, the antidepressant venlafaxine, and the anticancer agent sorafenib.[1] Its utility also extends to the agrochemical industry, where it is used in the synthesis of novel herbicides and fungicides.[1]

The Critical Role of Physicochemical Data

In the fields of pharmaceutical and chemical development, the melting and boiling points are fundamental physical properties. The melting point is a stringent criterion for assessing the purity and identity of a solid compound.[5] Impurities can cause a depression and broadening of the melting range, making it a critical quality control parameter.[6][7] The boiling point is essential for purification processes like distillation and for understanding a compound's volatility. For a high-melting solid such as this compound, an accurate understanding of these thermal properties is paramount for designing safe and efficient manufacturing processes.

Physicochemical Properties Summary

The following table summarizes the key physical and chemical properties of this compound based on available data.

| Property | Value | Source(s) |

| CAS Number | 385425-15-0 | [2][8] |

| Molecular Formula | C₁₁H₁₂INO | [1][8] |

| Molecular Weight | 301.12 g/mol | [3][8][9][10] |

| Appearance | White to off-white / Light-yellow solid | [1][2][11] |

| Melting Point | 108-110°C or 168-170°C (See Section 3.0) | [1][12] |

| Boiling Point | 446.1 ± 28.0 °C (Predicted) | [2][8][11] |

| Density | 1.670 g/cm³ (Predicted) | [2][8] |

| pKa | -0.43 ± 0.20 (Predicted) | [2][8] |

Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. It is a highly sensitive indicator of purity.

Reported Experimental Values and Discrepancies

A review of chemical supplier and literature data reveals a significant discrepancy in the reported melting point of this compound.

-

Range 1: 108-110°C . This value is reported alongside a detailed synthesis and characterization data (¹H NMR, IR, MS), lending it strong credibility.[12]

-

Range 2: 168-170°C . This value is cited by other chemical suppliers.[1]

Causality of Discrepancies: An Expert Perspective

Such a large variation is uncommon and warrants careful consideration. The underlying causes may include:

-

Sample Purity: This is the most common reason for melting point discrepancies. The presence of impurities, such as residual solvents or starting materials from synthesis, consistently lowers and broadens the melting range.[5][6] The higher value could represent a more purified sample.

-

Polymorphism: Organic molecules can sometimes crystallize into different solid-state forms, known as polymorphs. These different crystal lattices possess distinct physical properties, including different melting points. It is plausible that this compound exhibits polymorphism, and the two reported ranges correspond to two different crystalline forms.

-

Experimental Technique: Variations in the heating rate or calibration of the melting point apparatus can lead to inaccurate readings. A rapid heating rate can artificially inflate the observed melting point.

Given these possibilities, it is imperative for any laboratory using this compound to perform an independent verification of the melting point on their specific batch.

Standard Protocol for Experimental Verification: Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[13] The protocol below is designed to be self-validating by incorporating a preliminary fast run and subsequent slow, careful measurements.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This is achieved by crushing the crystals on a watch glass with a spatula. A fine powder ensures uniform heat distribution.[13]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.[7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.[13]

-

Approximate Determination (Fast Run): Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine the approximate melting range. This initial run saves time and establishes the temperature window for the precise measurement.[5][7]

-

Accurate Determination (Slow Run): Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate of 1-2°C per minute through the expected melting range. A slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

-

Verification: Repeat the accurate determination at least twice. Consistent results (within 1°C) confirm the validity of the measurement.

Workflow Visualization

Caption: Workflow for accurate melting point determination.

Boiling Point Analysis

Predicted Boiling Point

The normal boiling point for this compound is reported as a predicted value of 446.1 ± 28.0 °C .[2][8][11] The absence of an experimentally determined value in the literature is significant and points to the compound's likely thermal instability.

Rationale for Computational Prediction

For many complex, high-molecular-weight organic compounds, especially solids with high melting points, experimental determination of the boiling point at atmospheric pressure is impractical or impossible. The high thermal energy required to reach the boiling point often exceeds the energy required to break covalent bonds within the molecule, leading to decomposition rather than boiling.

This is the primary reason for relying on computational models. These in-silico methods provide a reliable estimate of the boiling point without requiring physical experimentation, which is invaluable for process modeling and safety assessments.

Overview of Predictive Methodologies

The predicted boiling point is derived using Quantitative Structure-Property Relationship (QSPR) models.[14][15] These are sophisticated computational methods grounded in the principle that the chemical structure of a molecule dictates its physical properties.[14][16]

The process generally involves:

-

Descriptor Calculation: The 2D or 3D structure of this compound is used to calculate hundreds of numerical values known as "molecular descriptors." These descriptors quantify various aspects of the molecule, such as its size, shape, branching, and electronic properties.[15]

-

Model Building: A mathematical model (e.g., multiple linear regression or a neural network) is created using a large "training set" of diverse compounds for which the boiling points have been experimentally measured.[16][17] This model establishes a correlation between the molecular descriptors and the known boiling points.

-

Prediction: The descriptors calculated for this compound are fed into the validated model, which then predicts the boiling point. The reported uncertainty (± 28.0 °C) reflects the model's statistical error.[8]

Conclusion

This technical guide has detailed the available data and authoritative methods for determining the melting and boiling points of this compound. A significant discrepancy exists in the reported experimental melting point values (108-110°C vs. 168-170°C), which underscores the absolute necessity for researchers to perform independent verification using standardized protocols, such as the capillary method outlined herein.[1][12] The boiling point of 446.1 ± 28.0 °C is a computationally predicted value, a common and necessary practice for high-melting solids prone to thermal decomposition.[2][8] For professionals in drug development and chemical manufacturing, a rigorous, in-house characterization of this key intermediate is a foundational step for ensuring process control, product purity, and batch-to-batch consistency.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE CAS#: 385425-15-0 [amp.chemicalbook.com]

- 3. 1-(4-Iodophenyl)-2-piperidinone_TargetMol [targetmol.com]

- 4. 1-(4-Iodophenyl)-2-piperidinone | CBI AxonTracker [cbi-tmhs.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. echemi.com [echemi.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. This compound | C11H12INO | CID 22352232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound , 98% , 385425-15-0 - CookeChem [cookechem.com]

- 12. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE | 385425-15-0 [chemicalbook.com]

- 13. westlab.com [westlab.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tsapps.nist.gov [tsapps.nist.gov]

The Latent Therapeutic Potential of 1-(4-Iodophenyl)piperidin-2-one Derivatives: A Technical Guide for Drug Discovery

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. Within this privileged class of heterocycles, 1-(4-Iodophenyl)piperidin-2-one emerges as a particularly compelling starting point for novel drug discovery endeavors. Its unique structural amalgamation—a lactam-containing piperidine ring coupled with an iodine-substituted phenyl moiety—presents a rich platform for synthetic diversification and exploration of a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the untapped potential of this compound derivatives, outlining a strategic framework for their synthesis, biological evaluation, and development as next-generation therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to innovate at the forefront of small molecule therapeutics.

Introduction: The Strategic Value of the this compound Scaffold

The this compound molecule is more than a mere chemical entity; it is a versatile building block primed for the creation of diverse and potent bioactive compounds.[1] The piperidin-2-one (or δ-valerolactam) core is a recurring motif in biologically active natural products and synthetic pharmaceuticals, known to impart favorable pharmacokinetic properties. The true synthetic power of this scaffold, however, lies in the 4-iodophenyl substituent. The iodine atom serves as a highly efficient synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This allows for the systematic and modular introduction of a wide array of chemical functionalities, enabling the exploration of vast chemical space and the fine-tuning of biological activity.

While direct and extensive studies on the biological activities of a wide range of this compound derivatives are not yet prevalent in publicly accessible literature, the well-established and diverse pharmacological profiles of other piperidine-containing molecules provide a strong rationale for the investigation of this specific class. Piperidine derivatives have demonstrated significant potential as anticancer, anti-inflammatory, analgesic, and neuroprotective agents.[2][3] This guide, therefore, proposes a strategic research and development pathway to unlock the therapeutic promise of novel derivatives synthesized from this versatile starting material.

Proposed Avenues for Biological Investigation

Based on the known activities of related piperidine and piperidinone scaffolds, the following therapeutic areas represent promising avenues for the investigation of novel this compound derivatives:

-

Oncology: A significant number of piperidine derivatives have been investigated for their anticancer properties.[4][5][6] The proposed research will focus on evaluating the cytotoxicity of novel this compound derivatives against a panel of human cancer cell lines.

-

Neurodegenerative Diseases: The piperidine nucleus is a common feature in compounds targeting the central nervous system. Derivatives will be screened for their potential to mitigate neuronal damage and inflammation, processes central to the pathology of neurodegenerative disorders.

-

Inflammation and Pain: The anti-inflammatory and analgesic properties of piperidine-containing compounds are well-documented.[3] Novel derivatives will be assessed for their ability to modulate key inflammatory pathways.

Synthetic Strategy: A Modular Approach to a Diversified Chemical Library

The cornerstone of this proposed research initiative is the strategic use of the 4-iodo group on the phenyl ring of the parent molecule to generate a library of diverse derivatives. Palladium-catalyzed cross-coupling reactions offer a robust and versatile methodology for this purpose.

Core Synthetic Workflow

The general workflow for the synthesis of a diversified library of this compound derivatives is depicted below. This modular approach allows for the introduction of a wide range of substituents (R) at the 4-position of the phenyl ring.

Caption: General synthetic workflow for derivatization.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The following is a representative, detailed protocol for the synthesis of 1-(4-arylphenyl)piperidin-2-one derivatives.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-arylphenyl)piperidin-2-one derivative.

Biological Evaluation: A Tiered Screening Approach

A systematic, tiered approach is proposed for the biological evaluation of the synthesized derivatives to identify lead compounds efficiently.

In Vitro Cytotoxicity Screening (Anticancer)

Objective: To assess the antiproliferative activity of the synthesized compounds against a panel of human cancer cell lines.

Protocol: MTT Assay

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Proposed Screening Cascade for Biological Activity

Caption: Proposed screening cascade for biological evaluation.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

All quantitative data from the biological assays should be systematically tabulated to facilitate comparison and the elucidation of structure-activity relationships (SAR).

Table 1: Hypothetical Cytotoxicity Data for a Subset of Derivatives

| Compound ID | R-Group (at 4-position of phenyl) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| Parent | -I | >100 | >100 | >100 |

| DERIV-01 | -Phenyl | 25.4 | 32.1 | 45.8 |

| DERIV-02 | -4-Fluorophenyl | 12.8 | 18.5 | 22.3 |

| DERIV-03 | -4-Methoxyphenyl | 55.2 | 68.9 | 75.1 |

| DERIV-04 | -3-Pyridyl | 8.5 | 11.2 | 15.6 |

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Its synthetic tractability, coupled with the proven biological relevance of the piperidine core, provides a solid foundation for a successful drug discovery program. The systematic synthesis of a diverse library of derivatives, followed by a rigorous, tiered biological evaluation, is anticipated to yield lead compounds with significant potential in oncology, neurodegenerative diseases, and inflammatory conditions. The insights gained from comprehensive SAR studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic profiles of these novel chemical entities, paving the way for their advancement into preclinical and clinical development.

References

- 1. This compound | C11H12INO | CID 22352232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Evaluation of Structural Analogs of 1-(4-Iodophenyl)piperidin-2-one for Drug Discovery

Introduction: The 1-Aryl-Piperidin-2-one Scaffold in Medicinal Chemistry

The confluence of a privileged heterocyclic core with a synthetically versatile functional handle presents a powerful platform for drug discovery. The 1-aryl-piperidin-2-one scaffold exemplifies this synergy, offering a unique combination of structural rigidity, favorable physicochemical properties, and synthetic tractability. This guide provides an in-depth exploration of the structural analogs of a key exemplar, 1-(4-Iodophenyl)piperidin-2-one, from synthetic strategy to biological evaluation.

Significance of the Piperidin-2-one (δ-Valerolactam) Core

The piperidin-2-one, or δ-valerolactam, ring is a six-membered lactam that serves as a cornerstone in medicinal chemistry. Its prevalence stems from its ability to act as a constrained peptidomimetic, presenting appended functionalities in a well-defined spatial orientation. This conformational restriction can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible acyclic analogs. The piperidin-4-one nucleus, a close relative, has been extensively studied and reported to possess a wide range of pharmacological activities, including anticancer and antimicrobial properties[1]. The 2-piperidone core shares this potential, with derivatives being investigated for the treatment of complex multifactorial diseases like Alzheimer's disease by targeting processes such as β-amyloid aggregation and neuroinflammation[2].

The Role of the 1-(4-Iodophenyl) Moiety as a Versatile Handle for Analog Synthesis

The true synthetic power of the this compound scaffold lies in the iodophenyl group. The carbon-iodine bond is a highly effective "synthetic handle" for a multitude of transition metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a vast array of substituents at the para-position of the phenyl ring. This strategic placement enables a thorough exploration of the chemical space around the core scaffold, which is fundamental to elucidating structure-activity relationships (SAR). The ability to readily diversify this portion of the molecule is a key advantage in lead optimization campaigns.

Overview of Potential Therapeutic Applications

Derivatives of N-aryl piperidines and related heterocycles have shown promise in a range of therapeutic areas. The arylpiperazine and arylpiperidine motifs are prominent in agents targeting the central nervous system (CNS), including potential treatments for schizophrenia and other neurological disorders[3][4]. Furthermore, the introduction of various aryl substituents can confer potent anticancer activities[5][6]. The structural analogs of this compound, therefore, represent a promising starting point for the discovery of novel therapeutics in oncology, neuroscience, and beyond.

Synthetic Strategies for Analog Generation

The generation of a diverse library of 1-aryl-piperidin-2-one analogs requires a robust and flexible synthetic platform. The overall strategy can be dissected into the formation of the core lactam, its N-arylation, and the subsequent diversification of the aryl moiety.

Core Synthesis of the Piperidin-2-one Ring

The piperidin-2-one ring can be constructed through various cyclization strategies. A common and straightforward approach is the lactamization of a δ-amino acid precursor, such as 5-aminopentanoic acid, often achieved through thermal condensation or with the aid of coupling agents.

N-Arylation of the Piperidin-2-one Core: Introducing the Phenyl Moiety

The formation of the N-aryl bond is a critical step in the synthesis of the target scaffold. Two powerful, modern catalytic methods are predominantly employed for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope in forming C-N bonds[7][8]. The reaction couples an amine (in this case, piperidin-2-one) with an aryl halide (e.g., 1,4-diiodobenzene or 1-bromo-4-iodobenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base.

-

Causality of Component Choice:

-

Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices as they are readily reduced in situ to the active Pd(0) species.

-

Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial. Their bulk promotes the reductive elimination step, which forms the desired C-N bond, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.

-

Base: A non-nucleophilic base, such as NaOtBu or K₂CO₃, is required to deprotonate the lactam nitrogen, forming the nucleophilic amide anion without competing in the coupling reaction.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species.

-

The Ullmann condensation is a classical method for C-N bond formation that has been significantly improved with the development of modern ligand systems[9]. This reaction utilizes a copper catalyst to couple the lactam with an aryl halide.

-

Causality of Component Choice:

-

Copper Catalyst: CuI is a common and effective catalyst.

-

Ligand: The use of a chelating ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or a phenanthroline, is crucial in modern Ullmann reactions. The ligand stabilizes the copper center, increases its solubility, and facilitates the catalytic cycle, allowing for milder reaction conditions compared to the harsh, ligand-free classical Ullmann reaction.

-

Base: A strong base like K₂CO₃ or Cs₂CO₃ is used to generate the lactam anion.

-

Solvent: High-boiling polar aprotic solvents like DMF or NMP are often required.

-

Diversification of the Aryl Moiety: Synthesis of Structural Analogs

With this compound as the key intermediate, a vast array of analogs can be synthesized via palladium-catalyzed cross-coupling reactions.

| Reaction | Coupling Partner | Resulting Moiety | Key Conditions |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | Biaryl or Heteroaryl-Aryl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Heck | Alkene | Aryl-Alkenyl | Pd catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine | Aryl-Amino | Pd catalyst, Phosphine Ligand, Base |

Structure-Activity Relationship (SAR) Analysis of 1-Aryl-Piperidin-2-one Analogs

The systematic synthesis of analogs allows for a detailed investigation of how structural modifications influence biological activity.

Rationale for Analog Design: Exploring Chemical Space

The goal of analog synthesis is to probe the target's binding pocket with various functionalities to optimize interactions. Key properties to modulate include:

-

Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -NO₂, -CN) can alter the electronics of the aryl ring, influencing hydrogen bonding capabilities and aromatic interactions.

-

Steric Effects: Varying the size of the substituent can probe the spatial constraints of the binding site.

-

Lipophilicity: Modulating the lipophilicity (logP) of the molecule can significantly impact its solubility, cell permeability, and overall pharmacokinetic profile.

Impact of Aryl Substituents on Biological Activity: A Case Study in DPP4 Inhibition

While direct SAR data for this compound analogs is not extensively published in a single source, we can extrapolate from studies on structurally related N-aryl piperidinones. For instance, in a series of piperidinone-constrained phenethylamines designed as dipeptidyl peptidase IV (DPP4) inhibitors, the nature of the N-aryl substituent played a critical role in potency.

-

Replacement of a phenyl group with a benzyl group resulted in a modest change in activity.

-

Introducing electron-withdrawing fluorine atoms (e.g., 2,4,5-trifluorophenyl) led to a ~3-fold increase in potency compared to a chloro-substituted analog.

-

Extending the linker between the nitrogen and the phenyl ring from a direct bond to a phenethyl group dramatically improved potency by 25-fold, highlighting the importance of reaching a specific region in the enzyme's active site.

This demonstrates that both the electronic nature of the aryl ring and the overall geometry and distance of appended groups are critical determinants of biological activity.

Experimental Protocols for Biological Evaluation

Once a library of analogs has been synthesized, they must be subjected to rigorous biological testing to determine their activity. Below are detailed, self-validating protocols for two common types of assays relevant to the potential applications of this scaffold.

In Vitro Enzyme Inhibition Assays

This colorimetric assay is a gold standard for measuring AChE activity and its inhibition.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate anion, the formation of which is monitored spectrophotometrically at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development.

-

Materials:

-

AChE from electric eel (Type VI-S)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate and plate reader

-

-

Procedure:

-

Prepare Reagent Solutions:

-

DTNB solution: 3.96 mg of DTNB in 10 mL of phosphate buffer (1 mM).

-

ATCh solution: 2.89 mg of ATCh in 1 mL of deionized water (10 mM).

-

Enzyme solution: 25 units of AChE in 50 mL of phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of phosphate buffer to each well.

-

Add 25 µL of test compound solution at various concentrations (typically a serial dilution). For the control, add 25 µL of the solvent (e.g., DMSO).

-

Add 25 µL of the AChE enzyme solution to all wells.

-

Mix and incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add 50 µL of the DTNB solution to each well.

-

Add 25 µL of the ATCh solution to initiate the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

-

Self-Validation: The positive control (no inhibitor) should show a steady, linear increase in absorbance. The negative control (no enzyme) should show no change in absorbance. A known AChE inhibitor (e.g., donepezil) should be run in parallel to validate the assay's sensitivity.

-

In Vitro Anticancer Activity Assays

The SRB assay is a cell-based assay used to determine cytotoxicity and cell proliferation by measuring total cellular protein content[5].

-

Principle: SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and thus to the number of viable cells.

-

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution (10 mM, pH 10.5)

-

96-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Self-Validation: Wells with untreated cells serve as the 100% viability control. Wells with no cells (blank) provide the background absorbance. The positive control (doxorubicin) should show a clear dose-dependent inhibition of cell growth.

-

Data Analysis and Interpretation

For both enzyme inhibition and cytotoxicity assays, the results are typically expressed as the concentration of the compound that produces a 50% inhibition of the measured effect (IC₅₀ for enzyme inhibition, GI₅₀ for growth inhibition). This value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives